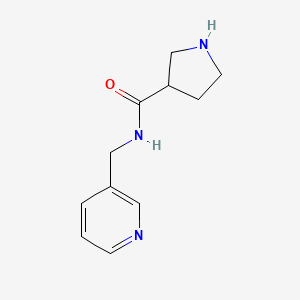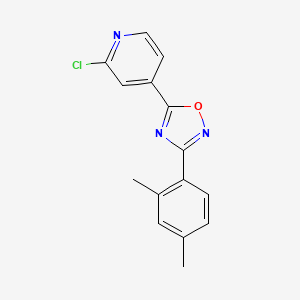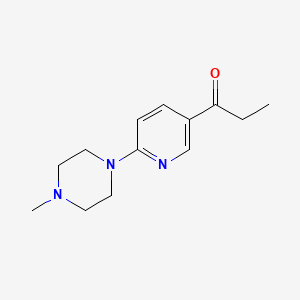
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-one.
Reduction: Formation of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-1H-pyrazol-4-yl)methanol
- 1-Phenyl-1H-pyrazol-4-yl)methanol
- 3,5-Dimethyl-1H-pyrazol-4-yl)methanol
Uniqueness
2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
4-methyl-2-(1-propan-2-ylpyrazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H14N4O/c1-7(2)15-6-9(5-12-15)11-13-8(3)4-10(16)14-11/h4-7H,1-3H3,(H,13,14,16) |
InChI Key |
VTHHWQDLCTUGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CN(N=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


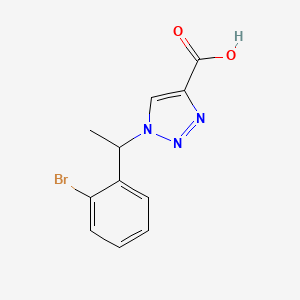
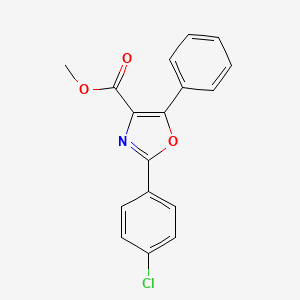
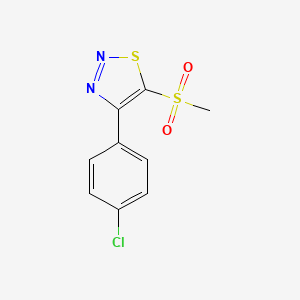
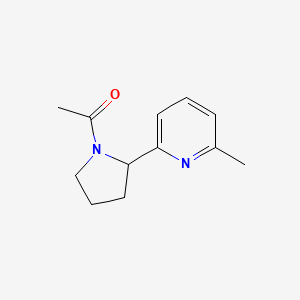


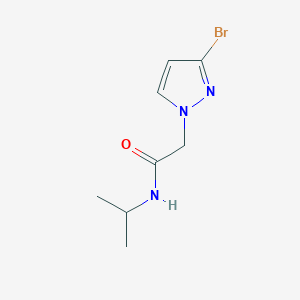
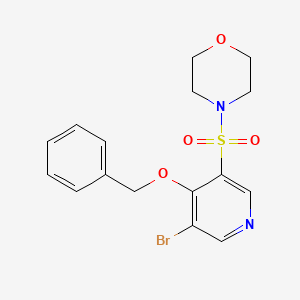
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
![2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11800525.png)
